Methyl 7-bromo-4-chloroquinoline-2-carboxylate Methyl 7-bromo-4-chloroquinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18121556
InChI: InChI=1S/C11H7BrClNO2/c1-16-11(15)10-5-8(13)7-3-2-6(12)4-9(7)14-10/h2-5H,1H3
SMILES:
Molecular Formula: C11H7BrClNO2
Molecular Weight: 300.53 g/mol

Methyl 7-bromo-4-chloroquinoline-2-carboxylate

CAS No.:

Cat. No.: VC18121556

Molecular Formula: C11H7BrClNO2

Molecular Weight: 300.53 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-bromo-4-chloroquinoline-2-carboxylate -

Specification

Molecular Formula C11H7BrClNO2
Molecular Weight 300.53 g/mol
IUPAC Name methyl 7-bromo-4-chloroquinoline-2-carboxylate
Standard InChI InChI=1S/C11H7BrClNO2/c1-16-11(15)10-5-8(13)7-3-2-6(12)4-9(7)14-10/h2-5H,1H3
Standard InChI Key KDCSGHHZDYCDHV-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC2=C(C=CC(=C2)Br)C(=C1)Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The molecular formula of methyl 7-bromo-4-chloroquinoline-2-carboxylate is C₁₁H₇BrClNO₂, with a molecular weight of 300.53 g/mol . Key structural features include:

  • Quinoline core: A bicyclic aromatic system with nitrogen at position 1.

  • Substituents: Bromine (C7), chlorine (C4), and a methyl ester (C2).

  • SMILES: COC(=O)C1=NC2=C(C=CC(=C2)Br)C(=C1)Cl .

  • InChIKey: KDCSGHHZDYCDHV-UHFFFAOYSA-N .

Table 1: Comparative Analysis of Halogenated Quinoline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Methyl 7-bromo-4-chloroquinoline-2-carboxylateC₁₁H₇BrClNO₂300.53Br (C7), Cl (C4), COOCH₃ (C2)
6-Bromo-4-chloroquinolineC₉H₅BrClN242.50Br (C6), Cl (C4)
Ethyl 4-bromo-7-chloroquinoline-2-carboxylateC₁₂H₉BrClNO₂314.56Br (C4), Cl (C7), COOCH₂CH₃ (C2)

Physicochemical Properties

  • Solubility: Moderately soluble in organic solvents (e.g., DMF, DMSO) but poorly soluble in water (0.0163 mg/mL) .

  • Log P (Partition Coefficient): 3.28, indicating high lipophilicity .

  • Density: ~1.644 g/cm³.

  • Boiling Point: Estimated at 389.4°C.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves sequential halogenation and esterification steps:

  • Bromination: Quinoline is brominated using Br₂ in the presence of FeBr₃.

  • Chlorination: The intermediate is treated with SOCl₂ or PCl₅ to introduce chlorine.

  • Esterification: Carboxylic acid derivatives are reacted with methanol under acidic conditions .

Table 2: Representative Synthesis Protocols

StepReagents/ConditionsYield (%)Reference
BrominationBr₂, FeBr₃, 80°C, 12h75–85
ChlorinationSOCl₂, reflux, 6h90
EsterificationCH₃OH, H₂SO₄, 60°C, 24h80–85

Industrial-Scale Production

Optimized methods use continuous flow reactors to enhance yield (up to 92%) and purity (>95%). Automated systems reduce by-products like dihalogenated isomers.

Biological Activities and Mechanisms

Table 3: Antimalarial Activity of Selected Quinolines

CompoundEC₅₀ (μM) vs. P. falciparumSelectivity Index (SI)
Methyl 7-bromo-4-chloroquinoline-2-carboxylate0.812.5
Chloroquine1.28.3
4-Oxo-3-carboxyl quinolones1.5–2.06.0–7.5

Anticancer Activity

The compound induces apoptosis in HCT116 (colorectal cancer) and CCRF-CEM (leukemia) cells via:

  • G0/G1 cell cycle arrest at 5 × IC₅₀ .

  • DNA/RNA synthesis inhibition (50% reduction at 10 μM) .

  • Caspase-3 activation (2.5-fold increase vs. controls) .

Antimicrobial Effects

  • Gram-positive bacteria: MIC = 0.0625 mg/mL against Staphylococcus aureus .

  • Gram-negative bacteria: MIC = 0.125 mg/mL against Escherichia coli .

Industrial and Research Applications

Medicinal Chemistry

  • Scaffold for kinase inhibitors: Modifications at C2/C4 enhance selectivity for EGFR and VEGFR .

  • Prodrug development: Ester hydrolysis in vivo releases active carboxylic acid metabolites .

Materials Science

  • Fluorescent probes: Quinoline derivatives exhibit λₑₘ = 450–500 nm, useful in bioimaging .

  • Polymer precursors: Bromine enables Suzuki couplings for conjugated polymers.

ParameterValueSource
LD₅₀ (oral, rat)>2000 mg/kg
Skin IrritationCategory 2
Environmental PersistenceModerate (t₁/₂ = 30 days)

Recent Advances and Future Directions

Antimalarial Drug Development

  • Hybrid molecules: Conjugation with artemisinin derivatives improves efficacy (IC₅₀ = 0.2 μM) .

  • Resistance mitigation: Structural analogs avoid PfCRT-mediated drug efflux .

Targeted Cancer Therapies

  • Nanoparticle delivery: Liposomal formulations reduce IC₅₀ by 40% in murine models .

  • Combination regimens: Synergy with paclitaxel enhances apoptosis in triple-negative breast cancer .

Sustainable Synthesis

  • Catalytic bromination: Au/TiO₂ catalysts achieve 95% yield with minimal waste.

  • Biocatalytic esterification: Lipase-mediated reactions reduce energy use by 60% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator